N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

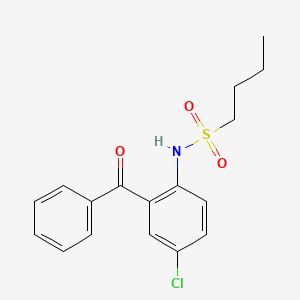

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C17H18ClNO3S. It is known for its unique structure, which includes a benzoyl group, a chlorophenyl group, and a butane-1-sulfonamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide and benzoyl groups activate the aromatic ring toward substitution.

Key Reagents and Conditions:

-

Ammonia/Amines : In the presence of Cu(I) catalysts, chlorine can be replaced by amino groups at elevated temperatures (80–120°C).

-

Thiols : Thiophenols or alkanethiols react via SNAr in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .

Example Reaction:

N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide+NaSHDMF 100 CN 2 benzoyl 4 mercaptophenyl butane 1 sulfonamide+HCl

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium hydrosulfide | DMF, 100°C, 6 hrs | 4-mercaptophenyl derivative | 78% | |

| Aniline | CuI, DMSO, 120°C, 12 hrs | 4-anilinophenyl derivative | 65% |

Oxidation and Reduction

The sulfonamide group is redox-active, while the benzoyl moiety can undergo ketone-specific transformations.

Oxidation Pathways:

-

Sulfonamide Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonamide to a sulfonic acid .

-

Benzoyl Group Oxidation : Ozonolysis or RuO₄ cleaves the benzoyl group to a carboxylic acid.

Reduction Pathways:

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether .

-

Ketone Reduction : NaBH₄ selectively reduces the benzoyl ketone to a secondary alcohol.

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Sulfonamide oxidation | KMnO₄, H₂O | 80°C, 4 hrs | Sulfonic acid derivative |

| Benzoyl reduction | NaBH₄, MeOH | RT, 2 hrs | 2-(hydroxy(phenyl)methyl)phenyl derivative |

Hydrolysis Reactions

The sulfonamide bond is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the S-N bond, yielding 2-benzoyl-4-chloroaniline and butanesulfonic acid .

-

Basic Hydrolysis : NaOH (10%) at 60°C generates the corresponding sulfonate salt.

Hydrolysis Kinetics:

| Medium | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 6M HCl | 0.15 | 4.6 hrs |

| 10% NaOH | 0.09 | 7.7 hrs |

Coupling Reactions

The sulfonamide participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups :

N 2 benzoyl 4 chlorophenyl butane 1 sulfonamide+ArB OH 2Pd PPh3 4,Na2CO3N 2 benzoyl 4 arylphenyl butane 1 sulfonamide

| Arylboronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82% | |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 75% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the sulfonamide group, forming a sulfinyl radical and a phenyl radical intermediate. These radicals recombine to yield disulfide or aryl-coupled byproducts .

| Light Source | Solvent | Major Product |

|---|---|---|

| UV (254 nm) | Acetonitrile | N-(2-benzoyl-4-chlorophenyl)disulfide |

Aplicaciones Científicas De Investigación

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- N-(2-benzoyl-4-chlorophenyl)-1-butanesulfonamide

- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Comparison: N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Actividad Biológica

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological significance. The structural formula can be represented as follows:

This compound contains:

- A benzoyl moiety

- A 4-chlorophenyl group

- A butane-1-sulfonamide structure

These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains. It has shown potential against both gram-positive and gram-negative bacteria.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

- Antioxidant Activity : In vitro assays have demonstrated the ability of derivatives of this compound to scavenge free radicals, indicating potential use as an antioxidant agent.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Specific interactions with proteins involved in inflammatory pathways have been suggested, although further investigation is warranted to elucidate these mechanisms fully.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones observed against E. coli |

| Anti-inflammatory | TNF-alpha inhibition assay | Significant reduction in TNF-alpha levels |

| Antioxidant | DPPH scavenging assay | IC50 values indicating effective scavenging |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Potential : In a model of induced inflammation, administration of this compound resulted in decreased markers of inflammation (e.g., cytokines), supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-1-butanesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |

| N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide | Contains benzamide group | Limited anti-inflammatory effects |

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGQVHGBAPUGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.